

The Transcriptional Activity of GSK-4716: An In-depth Technical Guide

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Compound of Interest

Compound Name: GSK-4716

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transcriptional activity of **GSK-4716**, a selective agonist of the Estrogen-Related Receptors beta and gamma (ERR β/γ). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate a deeper understanding of **GSK-4716**'s mechanism of action.

Quantitative Transcriptional Effects of GSK-4716

GSK-4716 modulates the expression of a wide array of genes primarily through the activation of ERR γ . The following tables summarize the quantitative changes in gene expression observed in various in vitro models upon treatment with **GSK-4716**.

Table 1: Modulation of Gene Expression in Myotubes by **GSK-4716**

Gene	Cell Type	GSK-4716 Concentration	Treatment Duration	Fold Change vs. Vehicle	Reference
Ppargc1a (PGC-1 α)	Primary Mouse Myotubes	10 μ M	48 hours	~2.5	[1]
Ppargc1b (PGC-1 β)	Primary Mouse Myotubes	10 μ M	48 hours	~2.0	[1]
Esrrg (ERR γ)	Primary Mouse Myotubes	10 μ M	48 hours	~3.0	[1]
Cpt1b	Primary Mouse Myotubes	10 μ M	48 hours	~2.5	[1]
Atp5b	Primary Mouse Myotubes	10 μ M	48 hours	~1.5	[1]
Idh3a	Primary Mouse Myotubes	10 μ M	48 hours	~1.5	[1]
GR α -D isoform (protein)	Differentiated C2C12 cells	Not specified	2-4 hours	Robust increase	[2]
MAO-A mRNA	Differentiated C2C12 cells	Not specified	Not specified	Significant increase	[2]

Table 2: Regulation of Gene Expression in Hepatocytes by **GSK-4716**

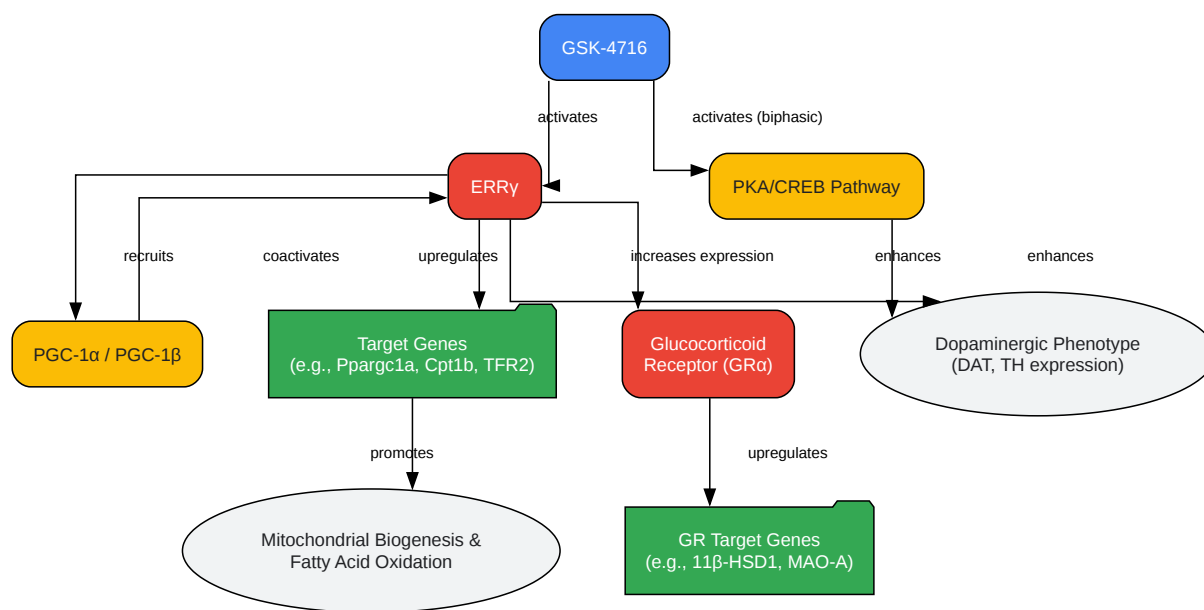
Gene	Cell Type	GSK-4716 Concentration	Treatment Duration	Fold Change vs. Vehicle	Reference
TFR2 mRNA	HepG2 cells	10 μ M	12 hours	Significant increase	[3]
TFR2 mRNA	AML12 cells	10 μ M	12 hours	Significant increase	[3]

Table 3: Impact of **GSK-4716** on Dopaminergic Neuronal Gene Expression

Gene	Cell Type	GSK-4716 Concentration	Treatment Duration	Effect	Reference
DAT (Dopamine Transporter)	Differentiated SH-SY5Y cells	Not specified	Not specified	Increased expression	[4]
TH (Tyrosine Hydroxylase)	Differentiated SH-SY5Y cells	Not specified	Not specified	Increased expression	[4]

Core Signaling Pathways Modulated by GSK-4716

GSK-4716 primarily exerts its effects by binding to and activating ERR γ , a constitutively active orphan nuclear receptor. This activation leads to the recruitment of coactivators, such as PGC-1 α and PGC-1 β , and subsequent regulation of target gene expression. Key signaling pathways influenced by **GSK-4716** are depicted below.



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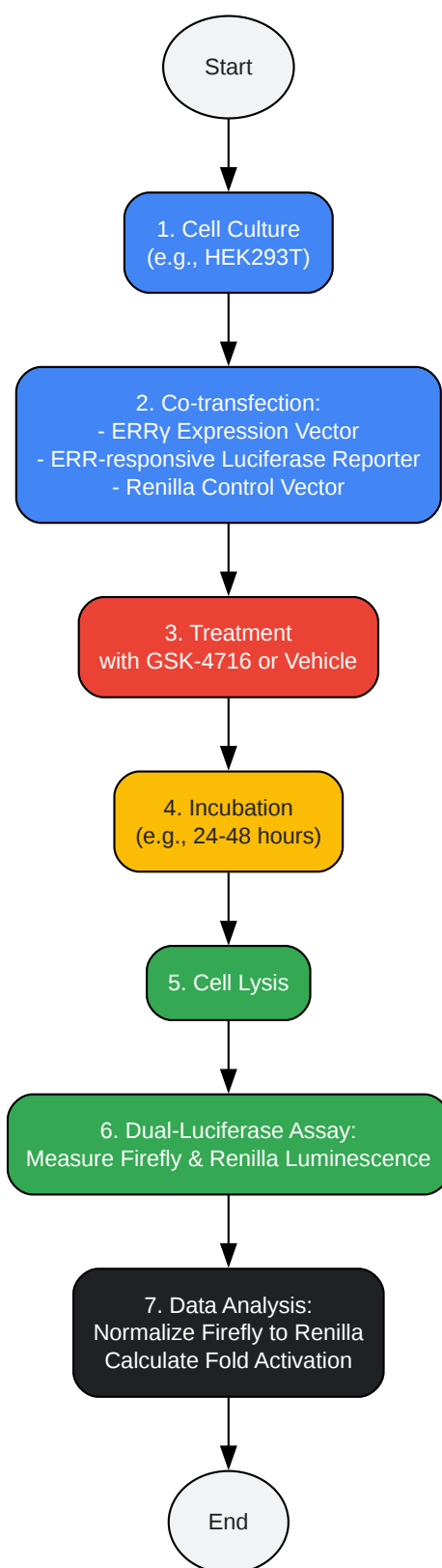
GSK-4716 Signaling Pathways

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the transcriptional activity of **GSK-4716**.

Luciferase Reporter Gene Assay for ERRγ Activity

This assay quantifies the ability of **GSK-4716** to activate the transcriptional activity of ERRγ.



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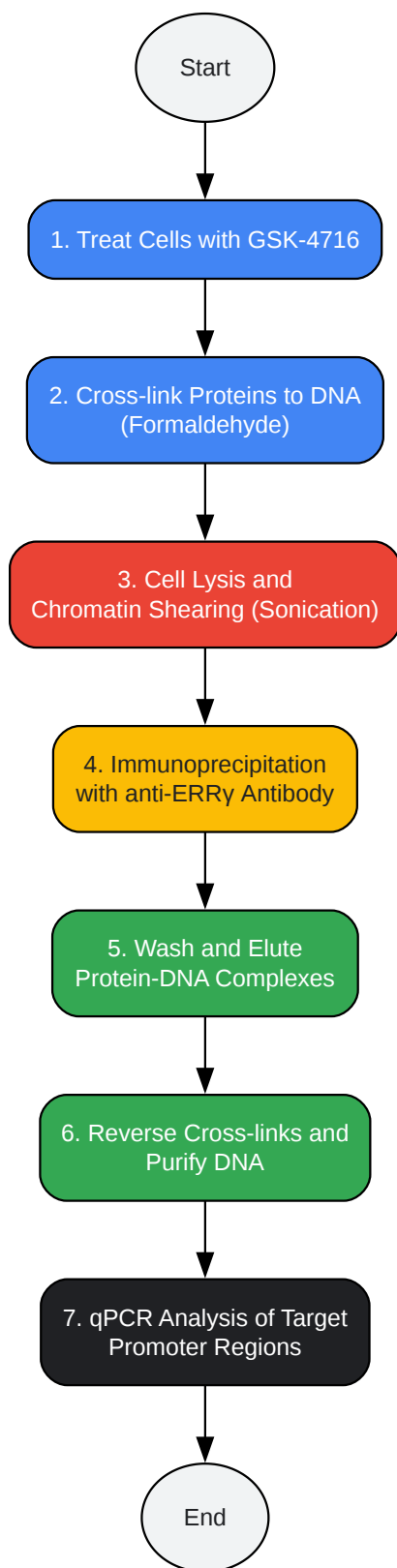
Luciferase Reporter Assay Workflow

Protocol Steps:

- **Cell Culture and Plating:** Culture HEK293T cells in DMEM supplemented with 10% FBS. Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
- **Transient Transfection:** Co-transfect cells with an expression vector for human ERR γ , a luciferase reporter plasmid containing ERR response elements (ERREs) upstream of the luciferase gene, and a Renilla luciferase vector for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
- **Compound Treatment:** After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of **GSK-4716** or vehicle (DMSO).
- **Incubation:** Incubate the cells for an additional 24-48 hours.
- **Cell Lysis and Luciferase Assay:** Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation by dividing the normalized luciferase activity of **GSK-4716**-treated cells by that of vehicle-treated cells.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to determine if **GSK-4716** treatment promotes the binding of ERR γ to the promoter regions of its target genes.



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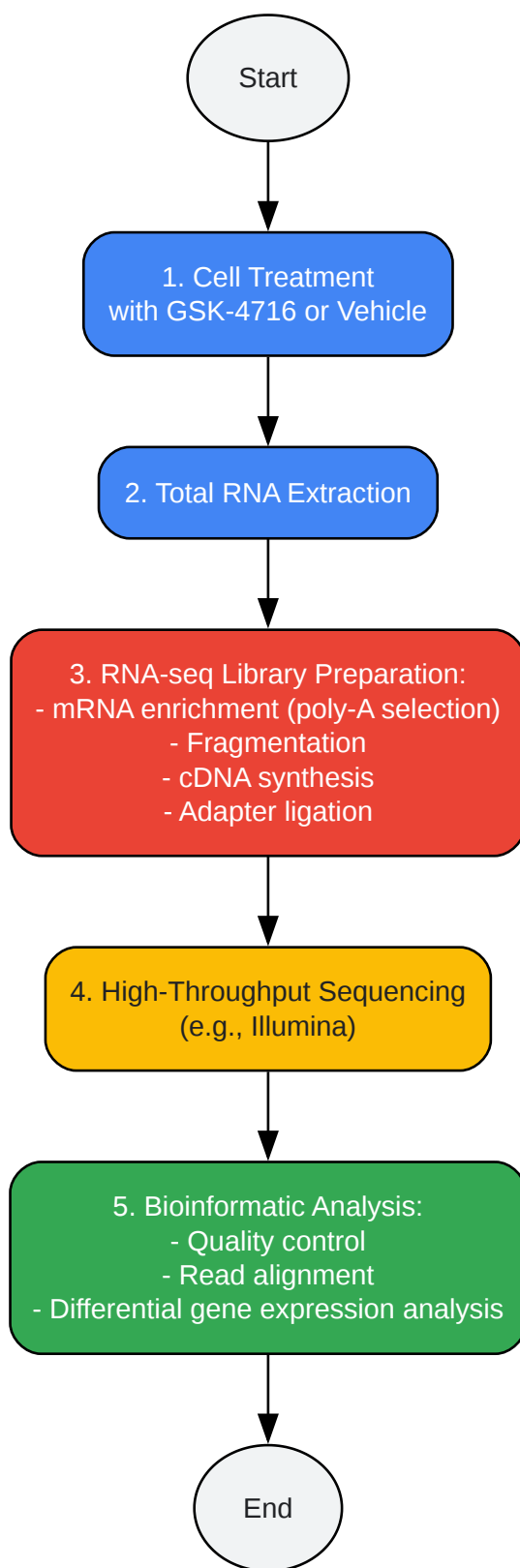
ChIP Assay Workflow

Protocol Steps:

- **Cell Treatment and Cross-linking:** Treat cultured cells (e.g., C2C12 myotubes) with **GSK-4716** or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
- **Cell Lysis and Chromatin Shearing:** Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
- **Immunoprecipitation:** Incubate the sheared chromatin overnight at 4°C with an antibody specific for ERRγ or a negative control IgG.
- **Immune Complex Capture:** Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
- **Washes and Elution:** Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.
- **Reverse Cross-linking and DNA Purification:** Reverse the protein-DNA cross-links by heating in the presence of proteinase K. Purify the DNA using a column-based kit.
- **qPCR Analysis:** Perform quantitative real-time PCR (qPCR) using primers specific for the promoter regions of putative ERRγ target genes. Analyze the data as a percentage of input DNA to determine the enrichment of ERRγ binding.

RNA Sequencing (RNA-seq)

RNA-seq provides a global, unbiased view of the changes in the transcriptome following **GSK-4716** treatment.



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RNA-seq Experimental Workflow

Protocol Steps:

- Cell Treatment and RNA Isolation: Treat cells with **GSK-4716** or vehicle for the desired time. Isolate total RNA using a suitable kit, ensuring high purity and integrity.
- Library Preparation:
 - mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
 - Fragmentation and Priming: Fragment the enriched mRNA and prime it for first-strand cDNA synthesis.
 - First and Second Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
 - End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.
 - PCR Enrichment: Amplify the library via PCR to add index sequences and generate enough material for sequencing.
- Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
- Data Analysis:
 - Quality Control: Assess the quality of the raw sequencing reads.
 - Read Alignment: Align the reads to a reference genome.
 - Differential Gene Expression: Quantify gene expression levels and identify genes that are significantly up- or down-regulated in response to **GSK-4716** treatment.

This guide provides a foundational understanding of the transcriptional activities of **GSK-4716**. For further detailed information, please refer to the cited scientific literature.

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